1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the formation of the quinoline core followed by the introduction of the phenylbutanone and ethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods would likely involve optimization of these conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its quinoline core may exhibit biological activities, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-Oxo-1-phenylbutan-2-yl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate include other quinoline derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of functional groups in this compound may confer distinct properties that make it valuable for specific applications.
Properties
CAS No. |
355429-33-3 |
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Molecular Formula |
C29H27NO3 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H27NO3/c1-4-20-14-16-21(17-15-20)25-18-24(23-13-9-10-19(3)27(23)30-25)29(32)33-26(5-2)28(31)22-11-7-6-8-12-22/h6-18,26H,4-5H2,1-3H3 |
InChI Key |
FEVZJXFZWZZVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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